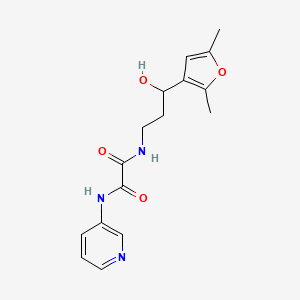

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrogen-bonded Supramolecular Networks

The compound N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide demonstrates significant potential in the formation of extended supramolecular networks through hydrogen bonding. In a study by Lee (2010), adjacent molecules of a related compound, N,N'-bis(4-pyridylmethyl)oxalamide, are linked through N-H...N and C-H...O hydrogen bonds, forming an extended network. This structural characteristic is pivotal for developing materials with enhanced mechanical and thermal stability, which could be beneficial in various applications including materials science and nanotechnology (Gene-Hsiang Lee, 2010).

Heterocyclic Synthesis

The compound plays a crucial role in heterocyclic chemistry, as demonstrated by Fadda et al. (2012), who utilized enaminonitriles for synthesizing various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. Such compounds have wide applications in pharmaceuticals, agrochemicals, and dyes, highlighting the importance of this compound in facilitating complex organic synthesis (A. Fadda, H. Etman, Mohamed Y. El-Seidy, K. Elattar, 2012).

Supramolecular Architecture with Oxalamide Cations

The structural versatility of oxalamide cations in forming three-dimensional supramolecular architectures is underscored in a study by Qin et al. (2010), where N 1,N 2-di(pyridinium-4-yl)oxalamide cations are hydrogen bonded to oxometalate anions, resulting in a robust supramolecular structure. Such findings are vital for the development of coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Jianbo Qin, Jingren Dong, Jinghua Li, Yun Gong, 2010).

Fluorescent Chemosensor Development

Research by Shylaja et al. (2020) demonstrates the potential of dimethylfuran tethered 2-aminopyridine-3-carbonitriles, derived from similar compounds, as fluorescent chemosensors for Fe3+ ions and picric acid, with nanomolar detection limits. This highlights the compound's relevance in environmental monitoring and safety, where sensitive and selective detection of hazardous substances is critical (A. Shylaja, S. R. Rubina, Somi Santharam Roja, R. Kumar, 2020).

Coordination Polymers with Acylhydrazidate

Wang et al. (2014) explored the synthesis of coordination polymers extended by acylhydrazidate, showcasing the structural diversity and complexation capability of compounds related to this compound. Such polymers have potential applications in magnetic, luminescent materials, and as catalysts, underscoring the broad applicability of oxalamide derivatives in materials science (Yan-Ning Wang, Jie-hui Yu, Ji-qing Xu, 2014).

Propriétés

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-10-8-13(11(2)23-10)14(20)5-7-18-15(21)16(22)19-12-4-3-6-17-9-12/h3-4,6,8-9,14,20H,5,7H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUXUAMOLVKZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B2815554.png)

![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2815555.png)

![5-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815556.png)

![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)

![2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2815567.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2815568.png)

![N-(4-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2815576.png)